molecular formula C8H8N2O2S B7723719 4-[[amino(sulfanyl)methylidene]amino]benzoic acid

4-[[amino(sulfanyl)methylidene]amino]benzoic acid

Cat. No.: B7723719
M. Wt: 196.23 g/mol
InChI Key: FOYDMXZTPAEILY-UHFFFAOYSA-N
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Description

4-[[amino(sulfanyl)methylidene]amino]benzoic acid is an organic compound with a unique structure that includes both amino and sulfanyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[amino(sulfanyl)methylidene]amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with a sulfanyl-containing reagent under controlled conditions. One common method is the condensation reaction between 4-aminobenzoic acid and a sulfanyl-containing aldehyde or ketone in the presence of a catalyst such as glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-[[amino(sulfanyl)methylidene]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[amino(sulfanyl)methylidene]amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The sulfanyl group may play a crucial role in its activity by forming reactive intermediates that interact with target molecules .

Comparison with Similar Compounds

  • 4-[(methylsulfonyl)amino]benzoic acid
  • 4-amino-2-hydroxybenzoic acid
  • N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Comparison: 4-[[amino(sulfanyl)methylidene]amino]benzoic acid is unique due to the presence of both amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or therapeutic properties due to these functional groups .

Properties

IUPAC Name

4-[[amino(sulfanyl)methylidene]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYDMXZTPAEILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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